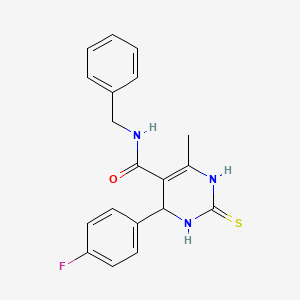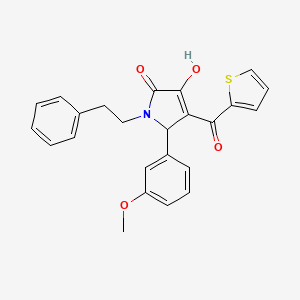
N-benzyl-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, a fluorophenyl group, and a sulfanylidene group
Métodos De Preparación
The synthesis of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, benzyl chloride, and other reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.
Reaction Steps: The synthesis may involve several key steps, including nucleophilic substitution, cyclization, and oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to increase efficiency and yield.
Análisis De Reacciones Químicas
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Cyclization: Cyclization reactions can be performed to form ring structures, which may involve the use of catalysts and specific reaction conditions.
Aplicaciones Científicas De Investigación
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect cellular signaling pathways and gene expression.
Comparación Con Compuestos Similares
N-BENZYL-4-(4-FLUOROPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with similar compounds, such as:
N-Benzyl-4-fluorobenzenesulfonamide: This compound has a similar structure but lacks the tetrahydropyrimidine ring.
N-Benzyl-4-fluoroaniline: This compound is structurally similar but does not contain the sulfanylidene group.
N-Benzyl-4-fluorophenyl-1,3-thiazol-2-amine: This compound has a thiazole ring instead of a tetrahydropyrimidine ring.
Propiedades
Fórmula molecular |
C19H18FN3OS |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-benzyl-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H18FN3OS/c1-12-16(18(24)21-11-13-5-3-2-4-6-13)17(23-19(25)22-12)14-7-9-15(20)10-8-14/h2-10,17H,11H2,1H3,(H,21,24)(H2,22,23,25) |
Clave InChI |
ZHPBQOOINYOHDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B15007593.png)
![N-(5-bromoquinolin-8-yl)-2-{[1-(2,4,6-trimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15007601.png)
![2-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B15007604.png)
![3-[(5-bromoquinolin-8-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B15007617.png)
![5-(dibenzo[b,d]thiophen-3-yl)-2-(4-fluorophenyl)-4-phenyl-1H-imidazole](/img/structure/B15007620.png)
![2-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[2-(pyridin-3-yl)piperidin-1-yl]propan-2-yl}benzamide](/img/structure/B15007628.png)
![4-methoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B15007634.png)

![(5E)-1-ethyl-5-({1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B15007646.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15007653.png)

![1-acetyl-6'-amino-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B15007681.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B15007694.png)

